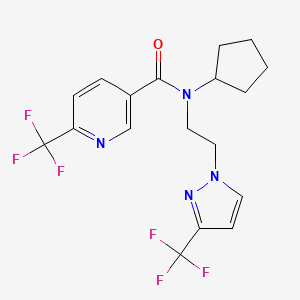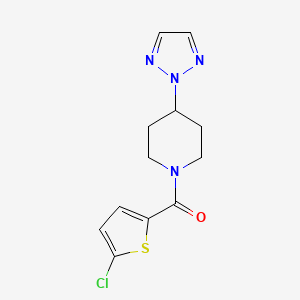
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Characterization in Drug Synthesis
One significant application of this compound is in the synthesis of anti-tuberculosis drugs. A study by Eckhardt et al. (2020) reports the crystal and molecular structure of a related compound, emphasizing its relevance in the development of new anti-tuberculosis medication (Eckhardt et al., 2020).
Structural Analysis for Bioactive Compounds
Karthik et al. (2021) explored the structural and theoretical aspects of a similar compound with potential bioactivity. Their work includes detailed structural characterization and thermal properties analysis, highlighting the compound's stability and potential in bioactive applications (Karthik et al., 2021).
Synthesis Process Exploration
Research by Zheng Rui (2010) focused on the synthesis process of a related compound. This study provides insights into the efficient preparation methods and the structural identification of intermediates, which is crucial for understanding the compound's synthesis pathway (Zheng Rui, 2010).
Antimicrobial Activity Analysis
Studies by Patel et al. (2011) and Mallesha et al. (2014) investigated the antimicrobial properties of compounds structurally similar to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone. These research efforts contribute to understanding the compound's potential use in combating bacterial and fungal infections (Patel et al., 2011); (Mallesha et al., 2014).
Application in Antiproliferative Activity
Research by Prasad et al. (2018) demonstrated the synthesis of a compound with antiproliferative activity, closely related to the compound of interest. This indicates potential applications in cancer treatment and pharmacological research (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOUEBUMQPWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)
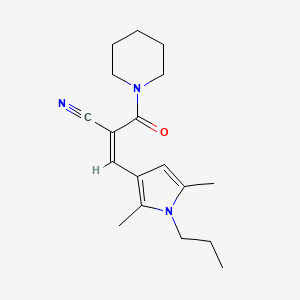
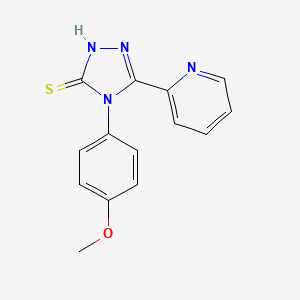

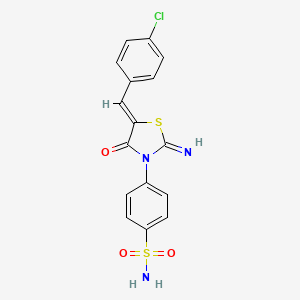
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)
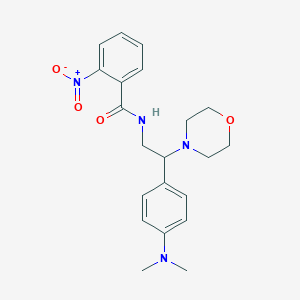

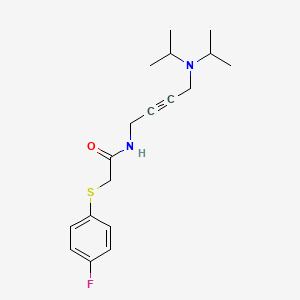
![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)
